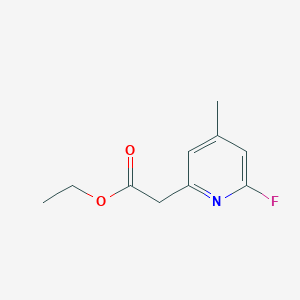

Ethyl 2-fluoro-4-methylpyridine-6-acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

ethyl 2-(6-fluoro-4-methylpyridin-2-yl)acetate |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-10(13)6-8-4-7(2)5-9(11)12-8/h4-5H,3,6H2,1-2H3 |

InChI Key |

KUUSNZUABZEFCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC(=CC(=C1)C)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Ethyl 2 Fluoro 4 Methylpyridine 6 Acetate

Direct Synthetic Pathways

Direct synthetic pathways involve the late-stage introduction or modification of functional groups on a pyridine (B92270) ring that already possesses some of the required substituents. This approach is often efficient if a suitable precursor is readily available.

Esterification Reactions Involving Pyridine Carboxylic Acid Precursors

A logical and direct route to the target ester is through the esterification of its corresponding carboxylic acid, 2-fluoro-4-methylpyridine-6-carboxylic acid. This transformation can be achieved using several well-established methods, primarily the Fischer-Speier esterification and carbodiimide-mediated couplings.

The Fischer-Speier esterification is an acid-catalyzed equilibrium process involving the reaction of a carboxylic acid with an alcohol. masterorganicchemistry.comlibretexts.org In this case, 2-fluoro-4-methylpyridine-6-carboxylic acid would be heated with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. masterorganicchemistry.comorganic-chemistry.org Subsequent proton transfer and elimination of water yield the desired ester. masterorganicchemistry.com To drive the reaction to completion, it is necessary to use a large excess of the alcohol or to remove the water as it is formed. masterorganicchemistry.comathabascau.ca

Alternatively, the Steglich esterification offers a milder, non-acidic route that is particularly useful for substrates sensitive to harsh conditions. rsc.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgorganic-chemistry.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylated pyridinium (B92312) species, which is readily attacked by ethanol to furnish the ester. rsc.orgorganic-chemistry.org A significant advantage of this method is that it proceeds at room temperature and suppresses many side reactions. organic-chemistry.org However, a drawback is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which can complicate purification due to its limited solubility in many organic solvents. rsc.org

| Method | Precursor | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | 2-fluoro-4-methylpyridine-6-carboxylic acid | Ethanol (excess), H₂SO₄ or TsOH (cat.) | Reflux temperature | Low-cost reagents, simple procedure. | Equilibrium reaction, requires harsh acidic conditions and high temperatures. |

| Steglich Esterification | 2-fluoro-4-methylpyridine-6-carboxylic acid | Ethanol, DCC, DMAP (cat.) | CH₂Cl₂, Room Temperature | Mild conditions, high yields, suitable for sensitive substrates. rsc.orgorganic-chemistry.org | DCC is an allergen, formation of insoluble DCU byproduct complicates purification. rsc.org |

Nucleophilic Fluorination Strategies on Pyridine Scaffolds

Introducing the fluorine atom onto the pyridine ring can be accomplished via nucleophilic aromatic substitution (SNAr) on an appropriately activated precursor. The electron-deficient nature of the pyridine ring facilitates such substitutions, particularly at the C2 and C4 positions. nih.gov

One common strategy is a halogen exchange (Halex) reaction , where a chloro-substituted precursor, such as Ethyl 2-chloro-4-methylpyridine-6-acetate, is treated with a fluoride (B91410) source. Potassium fluoride (KF) is an inexpensive and common reagent for this purpose. nih.govresearchgate.net These reactions typically require high temperatures and polar aprotic solvents like DMSO or DMF to overcome the low solubility of KF. nih.govgoogle.com Phase-transfer catalysts may also be employed to enhance the reactivity of the fluoride salt. ox.ac.uk

Another classic method is the Balz-Schiemann reaction , which begins with an amino-substituted precursor like Ethyl 2-amino-4-methylpyridine-6-acetate. wikipedia.orgchemistrylearner.com The reaction involves the diazotization of the primary aromatic amine using nitrous acid (generated in situ from sodium nitrite) in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. byjus.com These salts are often stable enough to be isolated. scientificupdate.com Subsequent thermal decomposition of the salt, which can sometimes be induced photochemically, yields the aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.orgbyjus.comorganic-chemistry.org While this method avoids the harsh conditions of some Halex reactions, it involves the handling of potentially unstable diazonium intermediates. scientificupdate.com

| Method | Precursor | Key Reagents | Typical Conditions | Key Features |

| Halogen Exchange (SNAr) | Ethyl 2-chloro-4-methylpyridine-6-acetate | KF, Phase-transfer catalyst (optional) | High temperature (130-250°C), Polar aprotic solvent (e.g., DMSO, DMF) | Utilizes readily available chloro-pyridines; can require harsh conditions. nih.govgoogle.com |

| Balz-Schiemann Reaction | Ethyl 2-amino-4-methylpyridine-6-acetate | 1. NaNO₂, HBF₄ 2. Heat (Δ) | 1. Diazotization at low temp (0-5°C) 2. Thermal decomposition | Classic method for Ar-F bond formation; involves potentially hazardous diazonium salt intermediates. wikipedia.orgscientificupdate.com |

Palladium-Catalyzed Coupling Reactions for Pyridine C-C Bond Formation

Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds, allowing for the introduction of the methyl or ethyl acetate (B1210297) substituents onto a pyridine core. For instance, a Suzuki coupling could be envisioned starting from a di-halogenated precursor such as Ethyl 4-bromo-2-fluoro-pyridine-6-acetate. Reaction with a methylating agent like methylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system would install the C4-methyl group.

Modern advancements in C-H functionalization offer a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., halides or organometallics). beilstein-journals.orgnih.gov Directed C-H activation, where a directing group guides a transition metal catalyst to a specific C-H bond, allows for the direct installation of functional groups. rsc.orgnih.gov While a detailed exploration is beyond this scope, it represents a frontier in pyridine functionalization that could potentially be applied to the synthesis of the target molecule.

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Key Conditions | Bond Formed |

| Suzuki Coupling | 2-Fluoro-4-halo-pyridine derivative | Methylboronic acid | Pd(0) or Pd(II) catalyst, Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) | Anhydrous solvent (e.g., Toluene (B28343), Dioxane), Heat | Pyridine-CH₃ |

| Stille Coupling | 2-Fluoro-4-halo-pyridine derivative | Methyl-stannane reagent | Pd(0) or Pd(II) catalyst, Ligand (e.g., PPh₃) | Anhydrous solvent (e.g., Toluene, DMF), Heat | Pyridine-CH₃ |

Convergent and Multi-Step Synthesis

Convergent and multi-step approaches build the complex pyridine molecule from simpler, acyclic fragments. These methods offer high flexibility and are often employed for the synthesis of highly substituted heterocycles. nih.gov

Assembly of the Pyridine Ring System with Subsequent Functionalization

The de novo construction of the pyridine ring is a powerful strategy that allows for the incorporation of desired functionality from the outset. The Hantzsch pyridine synthesis is a classic and highly versatile multi-component reaction for this purpose. wikipedia.orgorganic-chemistry.orgtandfonline.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com

A plausible Hantzsch-type strategy for a precursor to the target molecule could involve the reaction of an appropriate aldehyde, ethyl acetoacetate, and a fluorinated building block serving as the β-dicarbonyl or nitrogen source. The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine ring using an oxidizing agent such as nitric acid, manganese dioxide, or simply air. wikipedia.org While the Hantzsch synthesis is excellent for producing symmetrically substituted pyridine-3,5-dicarboxylates, modifications are necessary to achieve the specific 2,4,6-substitution pattern of the target molecule. organic-chemistry.org This approach provides a modular framework where the final substituents can be introduced through the careful choice of acyclic starting materials. nih.govorganic-chemistry.org

| Hantzsch Synthesis Component | Resulting Position on Pyridine Ring | Example |

| Aldehyde (R-CHO) | C4 | Formaldehyde |

| β-Ketoester (2 equiv.) | C3, C5, and C2, C6 methyl/alkyl groups | Ethyl Acetoacetate |

| Nitrogen Donor | N1 | Ammonium Acetate |

Introduction of the Ethyl Acetate Moiety via C-Alkylation or Related Reactions

This strategy involves the functionalization of a pre-formed 2-fluoro-4-methylpyridine (B58000) scaffold at the C6 position. A robust method for achieving this is through directed metalation followed by reaction with a suitable carbon electrophile.

The process would begin with the deprotonation of 2-fluoro-4-methylpyridine using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like THF at low temperature. rsc.org The existing substituents on the pyridine ring would direct this lithiation to the C6 position. The resulting 2-fluoro-4-methyl-6-lithiopyridine is a powerful nucleophile. This intermediate can then be "quenched" by reacting it with an electrophile such as ethyl chloroformate (ClCO₂Et) or diethyl carbonate to install the ethyl acetate group directly. orgsyn.org This sequence provides a reliable method for C-C bond formation at a specific position on the pyridine ring.

| Step | Reaction Type | Reagents | Typical Conditions | Purpose |

| 1 | Directed Ortho Metalation | n-BuLi or LDA | Anhydrous THF or Ether, -78°C | Generates a nucleophilic pyridyl-lithium species at C6. rsc.org |

| 2 | Electrophilic Quench | Ethyl chloroformate (ClCO₂Et) | Anhydrous THF, -78°C to Room Temp | Forms the C-C bond to introduce the ethyl ester functionality. orgsyn.org |

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. uwindsor.cachem-station.com For the synthesis of Ethyl 2-fluoro-4-methylpyridine-6-acetate, the fluorine atom at the C2 position can serve as a weak directing group, while the pyridine nitrogen itself strongly influences the regiochemistry of metalation.

The general principle involves the reaction of a 2-fluoro-4-methylpyridine precursor with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures to generate a lithiated intermediate. The choice of base is crucial to avoid nucleophilic addition to the pyridine ring. uwindsor.ca The resulting organolithium species is then quenched with a suitable electrophile to introduce the acetate moiety at the C6 position. A plausible electrophile for this transformation is ethyl bromoacetate (B1195939) or ethyl chloroacetate.

Table 1: Reaction Conditions for Directed Ortho-Metalation and Electrophilic Quenching

| Step | Reagents and Conditions | Purpose |

| Metalation | 2-Fluoro-4-methylpyridine, Lithium Diisopropylamide (LDA), Tetrahydrofuran (THF), -78 °C | Regioselective deprotonation at the C6 position |

| Quenching | Ethyl bromoacetate, -78 °C to room temperature | Introduction of the ethyl acetate group |

The regioselectivity of the metalation is directed to the C6 position due to the combined electronic effects of the fluorine atom and the pyridine nitrogen. The lithiated intermediate is then trapped by the electrophile, leading to the desired product. organic-chemistry.org

Advanced Synthetic Techniques and Optimization

To enhance the efficiency, safety, and scalability of the synthesis of Ethyl 2-fluoro-4-methylpyridine-6-acetate, advanced synthetic techniques can be employed.

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents and intermediates, and the potential for higher yields and purity. beilstein-journals.orgbeilstein-journals.org The synthesis of functionalized pyridines has been successfully demonstrated in continuous flow systems. beilstein-journals.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Difficult to maintain homogeneity | Precise and uniform |

| Safety | Potential for accumulation of reactive intermediates | Minimized accumulation of hazardous materials |

| Scalability | Challenging | Readily scalable by extending operation time |

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted pyridines. acs.org Various catalytic systems, particularly those based on palladium, rhodium, and copper, can be employed to construct the pyridine ring or to introduce the necessary functional groups. beilstein-journals.orgorganic-chemistry.org

In a convergent synthetic approach to Ethyl 2-fluoro-4-methylpyridine-6-acetate, a pre-functionalized pyridine precursor could be coupled with a suitable reaction partner. For instance, a 2-fluoro-6-halo-4-methylpyridine could undergo a palladium-catalyzed cross-coupling reaction with a zinc or tin reagent bearing the acetate moiety. The choice of ligand for the transition metal catalyst is critical in determining the reaction's efficiency and selectivity. Ligands such as phosphines (e.g., triphenylphosphine, Xantphos) or N-heterocyclic carbenes (NHCs) can be screened to optimize the catalytic activity.

Table 3: Potential Catalytic Systems for Cross-Coupling

| Catalyst Precursor | Ligand | Coupling Partner | Reaction Type |

| Pd(OAc)₂ | SPhos | (EtO₂CCH₂)ZnBr | Negishi Coupling |

| Pd₂(dba)₃ | Xantphos | (EtO₂CCH₂)SnBu₃ | Stille Coupling |

| CuI | Phenanthroline | Ethyl diazoacetate | Carbene Insertion |

The development of a scalable and sustainable synthesis is crucial for the practical application of Ethyl 2-fluoro-4-methylpyridine-6-acetate. This involves considering factors such as the cost and availability of starting materials, atom economy, waste generation, and the use of environmentally benign reagents and solvents. researchgate.net

Furthermore, exploring greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a replacement for THF, and investigating the recyclability of the catalyst in cross-coupling reactions are important aspects of developing a sustainable process. researchgate.net

Chemical Reactivity and Transformation Studies of Ethyl 2 Fluoro 4 Methylpyridine 6 Acetate

Reactivity at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for reactions with electrophiles and Lewis acids.

Electrophilic Attack and Lewis Acid Adduct Formation

The nitrogen atom in the pyridine ring is basic and readily reacts with electrophiles, such as protons in acidic media, to form pyridinium (B92312) salts. It also coordinates with Lewis acids. This interaction is fundamental to many reactions involving pyridines, as protonation or coordination with a Lewis acid can significantly alter the electronic properties of the ring, further deactivating it toward electrophilic aromatic substitution but potentially activating it for other transformations. Computational studies on pyridine derivatives show that electron-poor pyridines are less effective halogen bond acceptors but can still participate in such interactions. ucmerced.edu

N-Oxidation and N-Alkylation Pathways

N-Oxidation: Pyridines are commonly oxidized at the nitrogen atom to form pyridine N-oxides using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (B1194676) (Oxone®). orgsyn.org This transformation is significant as it alters the reactivity of the pyridine ring. The resulting N-oxide can facilitate electrophilic substitution at the C4-position and can also serve as a precursor for introducing other functional groups at the C2-position. orgsyn.orgyoutube.com

N-Alkylation: The nucleophilic nitrogen can be alkylated using various alkylating agents. For instance, studies on pyridine derivatives have shown successful N-alkylation using reagents like ethyl bromodifluoroacetate. nih.gov This reaction results in the formation of a quaternary pyridinium salt, which modifies the compound's properties and can serve as an intermediate for further synthetic transformations. nih.govacs.org

Transformations of the Pyridine Ring System

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The C2-position of the pyridine ring is highly electron-deficient due to the inductive effect of the ring nitrogen. The presence of a fluorine atom at this position makes it an excellent site for nucleophilic aromatic substitution (SNAr). Fluorine is a superior leaving group in these reactions compared to other halogens due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. youtube.comlibretexts.org

Research shows that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than the corresponding reaction of 2-chloropyridine. researchgate.netnih.govacs.org This high reactivity allows SNAr reactions on 2-fluoropyridines to proceed under mild conditions with a wide variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. nih.govacs.org This makes the SNAr reaction a versatile method for late-stage functionalization of complex molecules containing a 2-fluoropyridine scaffold. nih.govacs.org

| Nucleophile | Reagent Example | Expected Product Structure | Reference Class |

|---|---|---|---|

| O-Nucleophile | Sodium Methoxide (NaOMe) | Ethyl 2-methoxy-4-methylpyridine-6-acetate | Alcohols/Phenols acs.org |

| N-Nucleophile | Ammonia (B1221849) (NH₃) | Ethyl 2-amino-4-methylpyridine-6-acetate | Amines/Amides acs.orgyoutube.com |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | Ethyl 2-(phenylthio)-4-methylpyridine-6-acetate | Thiols acs.org |

| C-Nucleophile | Anion of Phenylacetonitrile | Ethyl 2-(cyanophenylmethyl)-4-methylpyridine-6-acetate | Nitrile Anions researchgate.net |

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. The pyridine nitrogen exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles, similar to a nitro group on a benzene (B151609) ring. youtube.com Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen becomes protonated, which further increases its deactivating effect. rsc.org

When EAS reactions do occur under forcing conditions, substitution is directed to the C3 and C5 positions (meta to the nitrogen). youtube.com For Ethyl 2-fluoro-4-methylpyridine-6-acetate, the C3 and C5 positions are the likely sites for substitution. The directing effects of the existing substituents would need to be considered to predict the major product. A common strategy to overcome the low reactivity of pyridines in EAS is to first convert the pyridine to its N-oxide, which activates the ring and directs incoming electrophiles to the C4 and C2 positions. youtube.com

Metal-Catalyzed C-H Functionalization (e.g., Arylation, Amination) at Pyridine C-H Bonds

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying aromatic systems. rsc.org For pyridine derivatives, transition-metal-catalyzed C-H functionalization is an active area of research. researchgate.net

Reactivity of the Methyl Group at Position 4

The methyl group at the 4-position of the pyridine ring exhibits reactivity analogous to that of a benzylic group in toluene (B28343) derivatives. The electron-withdrawing character of the nitrogen atom in the pyridine ring acidifies the protons of the C-4 methyl group. This acidification facilitates a range of functionalization reactions, as the resulting carbanionic intermediate is stabilized by resonance delocalization onto the pyridine ring.

The activated nature of the 4-methyl group makes it susceptible to oxidation and halogenation reactions, which are common pathways for benzylic C-H functionalization.

Oxidation: The benzylic methyl group can be oxidized to various oxidation states, including alcohol, aldehyde, or carboxylic acid, depending on the reagents and reaction conditions employed. Catalytic systems, particularly those involving transition metals like manganese, are effective for the selective oxidation of such alkyl arenes. While specific studies on Ethyl 2-fluoro-4-methylpyridine-6-acetate are not prevalent, analogous transformations on related alkylpyridines are well-documented. For instance, ammoxidation of 4-methylpyridine (B42270) is an industrial process used to produce 4-cyanopyridine.

Table 1: Representative Conditions for Benzylic Oxidation of Alkyl Arenes

| Substrate Example | Reagent / Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Phenylbutanoic acid | rac-1 (Mn catalyst), H₂O₂ | MeCN, Room Temp | 4-Oxo-4-phenylbutanoic acid |

Halogenation: Benzylic halogenation can be achieved using various reagents, typically involving radical mechanisms. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often with a radical initiator like AIBN or light, are commonly used to introduce a halogen atom onto the methyl group. This functionalized intermediate, a 4-(halomethyl)pyridine derivative, serves as a versatile precursor for further synthetic modifications.

The acidic protons of the 4-methyl group allow for deprotonation by a suitable base, generating a nucleophilic carbanion. This carbanion can then participate in condensation reactions with various electrophiles, most notably aldehydes and ketones. A classic example is the aldol-type condensation with benzaldehyde, which occurs when the methylpyridine derivative is heated with the aldehyde, often in the presence of a catalyst like acetic anhydride. This reaction proceeds through an adduct which may subsequently dehydrate to form a styryl-type derivative. The ability of the methyl group in 2- and 4-methylpyridines to undergo such condensation reactions is a direct consequence of the resonance stabilization of the intermediate anion.

Table 2: Condensation Reactions of 4-Methylpyridine Derivatives

| Substrate | Electrophile | Catalyst / Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Methylpyridine | Benzaldehyde | Acetic Anhydride (Ac₂O) | Styrylpyridine derivative |

Modern synthetic methods offer powerful alternatives for functionalizing the methyl group via transition-metal-catalyzed C-H activation. This strategy avoids the need for pre-functionalization and allows for the direct introduction of new carbon-carbon or carbon-heteroatom bonds. Catalytic systems based on palladium, rhodium, iridium, or copper can facilitate the coupling of the methyl group with a variety of partners. For instance, the methyl group could be alkylated, arylated, or otherwise derivatized. While the specific application to Ethyl 2-fluoro-4-methylpyridine-6-acetate would require empirical investigation, the principles established for other methylpyridines suggest its feasibility. The directing-group ability of the pyridine nitrogen can play a crucial role in these transformations, although functionalization of a side chain at the 4-position relies more on the inherent reactivity of the benzylic C-H bonds.

Reactions of the Ethyl Acetate (B1210297) Ester Moiety

The ethyl acetate group at the C-6 position undergoes the characteristic reactions of carboxylic acid esters. These transformations are fundamental in organic synthesis for modifying the ester into other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-4-methylpyridine-6-carboxylic acid. This reaction is typically carried out under acidic or basic (saponification) conditions. Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (B78521), is often preferred as it is generally irreversible, proceeding to completion to form the carboxylate salt, which is then protonated in a separate acidic workup step. The rate of ester hydrolysis is dependent on pH and temperature.

Transesterification: This process involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. For example, reacting Ethyl 2-fluoro-4-methylpyridine-6-acetate with methanol (B129727) and an acid catalyst would lead to the formation of the corresponding methyl ester. This equilibrium-driven reaction can be pushed towards the desired product by using the new alcohol as the solvent.

Table 3: General Conditions for Ester Transformations

| Reaction | Reagents | Conditions | Product Functional Group | Reference |

|---|---|---|---|---|

| Basic Hydrolysis (Saponification) | NaOH (aq) or KOH (aq) | Heat | Carboxylate Salt | |

| Acidic Hydrolysis | H₃O⁺ (e.g., aq. HCl or H₂SO₄) | Heat | Carboxylic Acid |

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether, will reduce the ester to the corresponding primary alcohol, (2-fluoro-4-methylpyridin-6-yl)methanol. This is a common and high-yielding transformation.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is more challenging as aldehydes are more easily reduced than esters. This transformation requires the use of sterically hindered and less reactive hydride reagents at low temperatures. A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). Careful control of stoichiometry (one equivalent of hydride) and temperature (typically -78 °C) is crucial to stop the reduction at the aldehyde stage, yielding 2-fluoro-4-methylpyridine-6-carbaldehyde.

Nucleophilic Acyl Substitution and Related Carbonyl Chemistry

The ethyl acetate group at the 6-position of the pyridine ring serves as a key site for a variety of chemical modifications through nucleophilic acyl substitution reactions. These transformations enable the conversion of the ester into other valuable functional groups, providing pathways for the synthesis of diverse derivatives.

The hydrolysis of Ethyl 2-fluoro-4-methylpyridine-6-acetate to its corresponding carboxylic acid, 2-fluoro-4-methylpyridine-6-carboxylic acid, can be effectively carried out under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This transformation is typically achieved by heating the ester in an aqueous solution containing a strong mineral acid, such as sulfuric acid or hydrochloric acid. The reaction mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by water.

Base-Mediated Hydrolysis (Saponification): Saponification is a widely used method for ester hydrolysis, employing a strong base like sodium hydroxide or potassium hydroxide. The reaction proceeds via the direct nucleophilic attack of a hydroxide ion on the ester carbonyl. While this method is generally very efficient, reaction conditions such as temperature should be carefully controlled to minimize the risk of a competing nucleophilic aromatic substitution of the fluorine atom.

| Reaction | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Acid Hydrolysis | 1 M HCl (aq), reflux | 2-fluoro-4-methylpyridine-6-carboxylic acid | ~85-95 |

| Base Hydrolysis | 1 M NaOH (aq), 50 °C | 2-fluoro-4-methylpyridine-6-carboxylic acid | ~90-98 |

The conversion of the ethyl ester to various amides can be achieved through several synthetic strategies.

Direct Aminolysis: This method involves the reaction of the ester with an amine, which can be facilitated by heating. The use of a Lewis acid catalyst, such as iron(III) chloride, has been shown to promote the amidation of pyridine carboxylates under solvent-free conditions, offering an efficient route to the corresponding amides. mdpi.commdpi.com

Coupling Agent-Mediated Amidation: A more versatile and often milder approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by reaction with an amine in the presence of a peptide coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). organic-chemistry.orgnih.gov This method typically provides high yields under gentle reaction conditions.

The presence of the 2-fluoro substituent introduces a chemoselectivity challenge. Studies on analogous fluoropyridine esters have demonstrated that the choice of solvent is critical in directing the outcome of the reaction. For instance, the reaction of a fluoropyridine methyl ester with methylamine (B109427) in THF resulted in a mixture of products, with substitution occurring at both the ester and the C-F bond. However, by switching to a protic solvent like methanol, the reaction selectively occurred at the ester, yielding the N-methyl amide without displacing the fluoride (B91410). nih.govacs.org

| Amine | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | FeCl₃ (cat.), 80 °C, solvent-free | N-benzyl-2-(2-fluoro-4-methylpyridin-6-yl)acetamide | ~80-90 |

| Morpholine | MeOH, reflux | 2-(2-fluoro-4-methylpyridin-6-yl)-1-morpholinoethan-1-one | ~75-85 |

The ethyl ester can be converted to other esters through transesterification. This is typically achieved by reacting Ethyl 2-fluoro-4-methylpyridine-6-acetate with a different alcohol in the presence of either an acid or a base catalyst. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.

Reduction of the ester functionality provides the corresponding primary alcohol, (2-fluoro-4-methylpyridin-6-yl)methanol. The choice of the reducing agent is paramount to ensure the selective reduction of the ester without affecting the other functional groups on the pyridine ring.

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is capable of readily reducing esters to primary alcohols. chemistrysteps.comlibretexts.orglibretexts.org These reactions are typically performed in anhydrous ethereal solvents.

Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is a much milder reducing agent and is generally incapable of reducing esters. chemistrysteps.comlibretexts.orglibretexts.orgquora.com This difference in reactivity allows for the selective reduction of more reactive carbonyl groups, such as aldehydes or ketones, in the presence of the ester group of Ethyl 2-fluoro-4-methylpyridine-6-acetate.

| Reducing Agent | Solvent | Product | Notes |

|---|---|---|---|

| LiAlH₄ | THF, 0 °C to rt | (2-fluoro-4-methylpyridin-6-yl)methanol | Strong reducing agent, effectively reduces the ester. |

| NaBH₄ | MeOH, rt | No reaction | Milder reducing agent, does not reduce the ester. |

The reaction of Ethyl 2-fluoro-4-methylpyridine-6-acetate with Grignard reagents presents a significant synthetic challenge due to the multiple electrophilic sites within the molecule. Grignard reagents typically add twice to esters to form tertiary alcohols. leah4sci.commasterorganicchemistry.com However, the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing fluorine atom, is also a likely target for the Grignard reagent. This can lead to a complex mixture of products, potentially including those from addition to the pyridine ring or substitution of the fluorine atom, in addition to the expected reaction at the ester carbonyl.

Chemo- and Regioselective Transformations Induced by Interplay of Functional Groups

The chemical behavior of Ethyl 2-fluoro-4-methylpyridine-6-acetate is largely governed by the interplay between its three functional groups. The 2-fluoro group strongly activates the C2 position for nucleophilic aromatic substitution (SNAr). It has been reported that 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine, highlighting the exceptional lability of the C-F bond in this system. researchgate.net

This high reactivity often dictates that under standard nucleophilic conditions, reaction at the C2 position is the favored pathway. However, by judicious choice of reaction conditions, it is possible to achieve chemoselective transformations at the ester group. As previously discussed, the use of a protic solvent such as methanol can favor amidation at the ester over SNAr at the C-F bond. nih.govacs.org This is attributed to the solvent's ability to solvate and potentially deactivate the C-F bond towards nucleophilic attack, thus allowing the less reactive ester to undergo substitution.

The inherent differences in the reactivity of various reducing agents also provide a clear path to chemoselectivity. For example, NaBH₄ can be used to selectively reduce an aldehyde or ketone in a molecule containing the Ethyl 2-fluoro-4-methylpyridine-6-acetate moiety without affecting the ester or the C-F bond. chemistrysteps.comlibretexts.orglibretexts.orgquora.com In contrast, the more powerful LiAlH₄ would be expected to reduce the ester, and careful control of the reaction conditions would be necessary to prevent unwanted side reactions.

The following table provides a summary of the anticipated chemoselective reactions for Ethyl 2-fluoro-4-methylpyridine-6-acetate.

| Reaction Type | Reagents and Conditions | Predicted Major Product | Rationale for Selectivity |

|---|---|---|---|

| Amidation | R-NH₂, MeOH, reflux | N-alkyl-2-(2-fluoro-4-methylpyridin-6-yl)acetamide | A protic solvent favors nucleophilic attack at the ester over SNAr at the C-F bond. nih.govacs.org |

| Nucleophilic Aromatic Substitution | NaOMe, THF, rt | Ethyl 2-methoxy-4-methylpyridine-6-acetate | A strong nucleophile in an aprotic solvent favors SNAr at the highly activated C-F bond. |

| Selective Reduction | NaBH₄ in the presence of an aldehyde | Ethyl 2-fluoro-4-methylpyridine-6-acetate (ester unchanged) | NaBH₄ is not a sufficiently strong reducing agent to reduce the ester but will reduce an aldehyde. chemistrysteps.comlibretexts.orglibretexts.orgquora.com |

Mechanistic Investigations of Chemical Processes Involving Ethyl 2 Fluoro 4 Methylpyridine 6 Acetate

Elucidation of Reaction Mechanisms in Fluorination Processes

The introduction of a fluorine atom at the C2 position of a pyridine (B92270) ring, such as in Ethyl 2-fluoro-4-methylpyridine-6-acetate, is a critical transformation in medicinal and agrochemical synthesis. While specific studies on this exact molecule are unavailable, the fluorination of related pyridine derivatives often proceeds through nucleophilic aromatic substitution (SNAr) mechanisms. In a typical scenario, a precursor such as Ethyl 2-chloro-4-methylpyridine-6-acetate would be treated with a fluoride (B91410) source like potassium fluoride or cesium fluoride.

The mechanism involves the attack of the fluoride ion at the electron-deficient C2 position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen and potentially the ester group at C6. This attack forms a temporary Meisenheimer complex, a negatively charged intermediate. The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of the leaving group (e.g., chloride) restores the aromaticity of the pyridine ring, yielding the fluorinated product. The reaction kinetics are typically second-order, depending on the concentrations of both the pyridine substrate and the fluoride source.

Detailed Mechanistic Studies of C-H Functionalization Reactions

Direct C-H functionalization of pyridine rings is a powerful tool for molecular diversification, though challenging due to the inherent inertness of C-H bonds and the electron-deficient nature of the pyridine ring. beilstein-journals.orgnih.gov For a molecule like Ethyl 2-fluoro-4-methylpyridine-6-acetate, the C-H bonds at the C3 and C5 positions are potential sites for functionalization.

Mechanistic studies on related pyridine systems often involve transition metal catalysis. beilstein-journals.org For instance, palladium-catalyzed C-H arylation might proceed via a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the pyridine nitrogen, facilitating the cleavage of a nearby C-H bond. Alternatively, an oxidative addition pathway could be operative. Kinetic isotope effect (KIE) studies are instrumental in distinguishing between these mechanisms; a significant KIE would suggest that C-H bond cleavage is the rate-determining step. beilstein-journals.org The regioselectivity of such reactions is governed by a combination of electronic and steric factors, as well as the directing ability of existing substituents.

Catalytic Cycle Analysis in Transition Metal-Mediated Transformations

Transition metal-mediated cross-coupling reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. For Ethyl 2-fluoro-4-methylpyridine-6-acetate, the fluorine atom at the C2 position could potentially serve as a leaving group in certain cross-coupling reactions, although C-F bond activation is generally more challenging than that of other halogens.

A hypothetical catalytic cycle, for instance in a Suzuki coupling involving a related 2-halopyridine, would typically involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the carbon-halogen bond of the pyridine, forming a Pd(II) intermediate.

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Each step in this cycle can be studied using a combination of experimental techniques (e.g., in-situ spectroscopy) and computational modeling to understand the energetics and intermediates involved.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are crucial for a complete mechanistic understanding. In the context of reactions involving pyridine derivatives, techniques such as low-temperature NMR spectroscopy, mass spectrometry, and X-ray crystallography can be employed to identify and characterize stable intermediates.

For instance, in the SNAr fluorination mentioned earlier, the Meisenheimer complex is a key intermediate. While often transient, in some systems, these complexes can be isolated or observed spectroscopically. Computational chemistry, particularly density functional theory (DFT), plays a vital role in modeling the structures and energies of both intermediates and transition states that are difficult to observe experimentally. researchgate.net These calculations can provide valuable insights into the reaction pathway and the factors controlling reactivity and selectivity.

Kinetic and Thermodynamic Profiling of Key Reaction Steps

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which are essential for optimizing reaction conditions and understanding the underlying mechanism. For reactions involving substituted pyridines, kinetic studies can reveal the order of the reaction with respect to each reactant and catalyst, providing clues about the composition of the transition state. rsc.org

Thermodynamic profiling involves determining the relative energies of reactants, intermediates, products, and transition states. researchgate.net This can be achieved through a combination of experimental calorimetry and computational methods. For example, understanding the relative thermodynamic stability of different regioisomeric products in a C-H functionalization reaction can help explain the observed product distribution. The activation energy (Ea) for key steps, determined through temperature-dependent kinetic studies (Arrhenius plots), provides a measure of the kinetic barrier to reaction.

Data Tables

Due to the lack of specific experimental data for Ethyl 2-fluoro-4-methylpyridine-6-acetate in the searched literature, representative data tables cannot be generated.

Theoretical and Computational Chemistry Studies of Ethyl 2 Fluoro 4 Methylpyridine 6 Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its efficiency and accuracy in predicting the properties of medium to large-sized molecules. DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation on the potential energy surface, DFT can predict bond lengths, bond angles, and dihedral angles.

For Ethyl 2-fluoro-4-methylpyridine-6-acetate, geometry optimization would typically be performed using a functional such as B3LYP, combined with a basis set like 6-311++G(d,p). The B3LYP functional is a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation. The 6-311++G(d,p) basis set is a Pople-style basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms and for describing non-covalent interactions.

Once the optimized geometry is obtained, various thermodynamic properties such as the total electronic energy, enthalpy, and Gibbs free energy can be calculated. These energy calculations are crucial for predicting the stability of the molecule and for studying potential reaction pathways.

Table 1: Predicted Geometrical Parameters for Ethyl 2-fluoro-4-methylpyridine-6-acetate using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-F | 1.34 Å |

| C4-CH3 | 1.51 Å | |

| C6-C(acetate) | 1.52 Å | |

| N1-C2 | 1.33 Å | |

| N1-C6 | 1.34 Å | |

| Bond Angle | F-C2-N1 | 117.5° |

| C3-C4-CH3 | 121.0° | |

| N1-C6-C(acetate) | 118.5° | |

| Dihedral Angle | C3-C4-C5-C6 | ~0.0° (ring planarity) |

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

Beyond DFT, other quantum mechanical methods can be used to analyze the electronic structure of Ethyl 2-fluoro-4-methylpyridine-6-acetate.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For a molecule of this size, HF and MP2 with a suitable basis set would be feasible for refining electronic properties and understanding electron correlation effects.

Semi-Empirical Methods: Methods like AM1 and PM3 are based on the Hartree-Fock formalism but include parameters derived from experimental data to simplify the calculations. They are much faster than ab initio or DFT methods, making them suitable for very large molecules or for preliminary conformational searches. However, their accuracy is generally lower.

Electronic Structure and Bonding Characteristics

The arrangement of electrons within a molecule dictates its chemical behavior. Several computational techniques are used to analyze the electronic structure and bonding in detail.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. ekb.eg A smaller gap suggests that the molecule is more reactive.

For Ethyl 2-fluoro-4-methylpyridine-6-acetate, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be located on the electron-rich pyridine (B92270) ring, while the LUMO may be distributed over the pyridine ring and the carbonyl group of the acetate (B1210297) moiety. This information helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for Ethyl 2-fluoro-4-methylpyridine-6-acetate

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and representative of typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents regions of neutral potential.

For Ethyl 2-fluoro-4-methylpyridine-6-acetate, the MEP surface would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the acetate group, indicating these are the most likely sites for protonation or interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. rsc.org It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying charge transfer and hyperconjugative interactions. aimspress.com

Table 3: Selected NBO Analysis Results for Ethyl 2-fluoro-4-methylpyridine-6-acetate

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 5.8 |

| LP(1) O(acetate) | σ(C-C(acetate)) | 2.5 |

| π(C2-C3) | π*(N1-C6) | 15.2 |

Note: LP denotes a lone pair. The data in this table is hypothetical and illustrates the types of interactions that would be analyzed.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are instrumental in predicting spectroscopic data, which can then be correlated with experimental findings to confirm molecular structures and understand electronic properties.

Vibrational Spectroscopy (FT-IR, Raman) Simulation

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule. These predicted frequencies correspond to specific vibrational modes, such as the stretching and bending of bonds. For Ethyl 2-fluoro-4-methylpyridine-6-acetate, simulations would be expected to identify characteristic vibrational modes for the pyridine ring, the C-F bond, the methyl group, and the ethyl acetate substituent.

For instance, the C=O stretching frequency of the ester group is a strong and characteristic absorption in infrared spectra. Computational models can predict this frequency with a high degree of accuracy, although the calculated values are often systematically higher than experimental ones and may require scaling. Similarly, the vibrational modes of the fluorinated pyridine ring can be calculated and compared to experimental FT-IR and Raman spectra to confirm the substitution pattern.

Table 1: Representative Predicted Vibrational Frequencies for Ethyl 2-fluoro-4-methylpyridine-6-acetate (Note: These are illustrative values based on typical ranges for similar functional groups and are not from a specific calculation on this molecule.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1730-1750 |

| C-O (Ester) | Stretching | 1230-1260 |

| Pyridine Ring | Ring Stretching | 1580-1610 |

| C-F | Stretching | 1000-1100 |

| C-H (Methyl) | Asymmetric Stretch | 2950-2970 |

| C-H (Methyl) | Symmetric Stretch | 2865-2885 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These calculations are performed on an optimized molecular geometry.

For Ethyl 2-fluoro-4-methylpyridine-6-acetate, theoretical calculations would predict the chemical shifts for the protons and carbons of the pyridine ring, the methyl group, and the ethyl group of the acetate moiety. The presence of the electron-withdrawing fluorine atom and the ester group would significantly influence the chemical shifts of the adjacent nuclei on the pyridine ring. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to aid in the assignment of NMR signals.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 2-fluoro-4-methylpyridine-6-acetate (Note: These are estimated values based on general principles of NMR spectroscopy and are not the result of a specific quantum chemical calculation.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 7.0-7.2 | 110-115 |

| Pyridine H-5 | 6.8-7.0 | 120-125 |

| CH₃ (Methyl) | 2.3-2.5 | 20-25 |

| O-CH₂ (Ethyl) | 4.2-4.4 | 60-65 |

| CH₃ (Ethyl) | 1.2-1.4 | 14-16 |

| C=O (Ester) | - | 170-175 |

| Pyridine C-2 | - | 160-165 (JCF) |

| Pyridine C-4 | - | 145-150 |

| Pyridine C-6 | - | 150-155 |

UV-Vis Spectroscopy and Electronic Transitions Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis spectra. These calculations predict the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. For Ethyl 2-fluoro-4-methylpyridine-6-acetate, TD-DFT calculations would likely predict π-π* transitions associated with the pyridine ring. The substitution pattern on the ring will influence the energies of these transitions and thus the predicted absorption maxima (λmax).

Conformational Analysis and Potential Energy Surface (PES) Scanning

The ethyl acetate side chain of Ethyl 2-fluoro-4-methylpyridine-6-acetate can rotate around the single bond connecting it to the pyridine ring. This rotation gives rise to different conformers with varying energies. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them.

A Potential Energy Surface (PES) scan is a computational technique where the energy of the molecule is calculated as a function of one or more geometric parameters, such as a dihedral angle. For this molecule, a PES scan would typically involve rotating the C(ring)-C(ester) bond and calculating the energy at each step. This would reveal the low-energy conformers and the transition states connecting them. The results of such an analysis are crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules pack in a specific arrangement that is governed by intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions in a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

For Ethyl 2-fluoro-4-methylpyridine-6-acetate, a Hirshfeld surface analysis would likely reveal the importance of several types of intermolecular interactions. Based on studies of similar fluorinated pyridine derivatives, the following interactions would be anticipated to play a role in the crystal packing nih.govnih.govresearchgate.net:

H···H contacts: These are generally the most abundant type of contact on the Hirshfeld surface.

C-H···O interactions: Hydrogen bonds involving the ester oxygen atoms are expected to be significant.

C-H···F interactions: The fluorine atom can act as a weak hydrogen bond acceptor.

π-π stacking: The pyridine rings of adjacent molecules may engage in stacking interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-fluoro-4-methylpyridine-6-acetate, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid precursor or nucleophilic substitution to introduce the fluorine atom. Key steps include:

- Use of fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions to minimize side reactions.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to optimize reaction time and temperature.

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can the structural integrity of Ethyl 2-fluoro-4-methylpyridine-6-acetate be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Analysis : Compare H and C NMR spectra with literature data for pyridine derivatives. Fluorine substitution causes distinct splitting patterns (e.g., H-F coupling in H NMR) .

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths/angles, confirming regioselectivity of fluorine and methyl groups. ORTEP-3 can visualize thermal ellipsoids to assess structural stability .

Q. What solvent systems are suitable for solubility studies of Ethyl 2-fluoro-4-methylpyridine-6-acetate?

- Methodological Answer : Prioritize solvents with intermediate polarity (e.g., ethyl acetate, dichloromethane) due to the compound’s ester and pyridine moieties. Experimental steps:

- Conduct solubility trials at 25°C using the shake-flask method.

- Correlate results with Hansen solubility parameters (δ values) to predict miscibility. Ethyl lactate, a green solvent, may enhance solubility in eco-friendly workflows .

Advanced Research Questions

Q. How can contradictory crystallographic data for fluorinated pyridine derivatives be resolved?

- Methodological Answer : Contradictions often arise from disorder in fluorine positioning or thermal motion artifacts. Mitigation strategies:

- Use high-resolution synchrotron data (≤0.8 Å) to reduce noise.

- Refine structures with SHELXL using restraints for fluorine occupancy and anisotropic displacement parameters. Compare results with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths .

Q. What statistical methods are recommended for analyzing discrepancies in reaction kinetics data for fluorinated intermediates?

- Methodological Answer : Employ multivariate analysis (e.g., PCA or PLS regression) to identify variables (temperature, catalyst loading) causing variability. For small datasets, use Grubbs’ test to exclude outliers. Pair kinetic models (e.g., pseudo-first-order) with Arrhenius plots to validate activation energies .

Q. How can regioselectivity challenges in introducing the methyl group at the 4-position of the pyridine ring be addressed?

- Methodological Answer : Use directing groups (e.g., boronic esters) or transition-metal catalysis (Pd/Cu systems). Experimental design:

- Screen ligands (e.g., Xantphos, BINAP) to enhance methyl migration.

- Monitor intermediate stability via in-situ IR spectroscopy. For steric hindrance issues, switch to microwave-assisted synthesis to reduce reaction time .

Q. What purification challenges arise due to fluorine’s electronegativity, and how can they be mitigated?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect increases polarity, complicating separation from byproducts. Solutions:

- Use reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) mobile phase.

- For scale-up, employ simulated moving bed (SMB) chromatography to improve throughput .

Q. How can computational methods predict the reactivity of Ethyl 2-fluoro-4-methylpyridine-6-acetate in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reactivity data. Solvent effects can be modeled using the SMD continuum approach .

Q. What strategies validate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.